molecular formula C5H5N5 B1448120 N-Cyano-1H-pyrazole-1-carboximidamide CAS No. 1245828-06-1

N-Cyano-1H-pyrazole-1-carboximidamide

Cat. No.: B1448120
CAS No.: 1245828-06-1
M. Wt: 135.13 g/mol
InChI Key: AEZMULLNGFOGHM-UHFFFAOYSA-N
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Description

Pyrazole Chemistry: Historical Context and Evolution

Pyrazole, a five-membered heterocyclic compound with two adjacent nitrogen atoms (C₃H₄N₂), was first synthesized by German chemist Ludwig Knorr in 1883 during attempts to develop quinolones. The classical synthesis method, reported by Hans von Pechmann in 1898, involved acetylene and diazomethane. Pyrazole derivatives gained prominence due to their structural versatility and pharmacological relevance. Key milestones include:

  • 1959 : Isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds.
  • Medicinal breakthroughs : Development of celecoxib (COX-2 inhibitor) and stanozolol (anabolic steroid).

Structural and Synthetic Features :

Property Description
Aromaticity Planar structure confirmed by X-ray crystallography (C-N bond length: ~1.33 Å)
Synthesis Knorr reaction (1,3-diketones + hydrazine)
Tautomerism Annular prototropy observed in substituted pyrazoles

Pyrazoles exhibit weak basicity (pKₐ ~2.49) and serve as ligands in coordination chemistry (e.g., Tp ligands with potassium borohydride).

Significance of Carboximidamide Functionality in Heterocyclic Chemistry

Carboximidamides (–C(=N–NH₂)– groups) are pivotal in heterocyclic synthesis due to their dual nucleophilic and electrophilic reactivity. Key roles include:

  • Coordination chemistry : Acting as scorpionate ligands for transition metals.
  • Pharmaceutical intermediates : Enabling synthesis of pyrazolo[1,5-a]pyrimidines and other bioactive scaffolds.
  • Agrochemical applications : Found in fungicides targeting succinate dehydrogenase (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives).

Reactivity Profile :

  • Condensation with cyanamide yields N-cyano-carboximidamides, critical for nitrification inhibition.
  • Participation in [3+2] cycloadditions to form fused heterocycles.

N-Cyano-1H-pyrazole-1-carboximidamide: Positioning within Pyrazole Research

This compound (C₅H₅N₅, CAS 1245828-06-1) represents a bifunctional scaffold combining pyrazole and carboximidamide motifs. Key research highlights:

Synthesis :

  • Prepared via reaction of pyrazole derivatives with cyanamide and gaseous HCl/HBr in aprotic solvents (e.g., dimethoxyethane).
  • Example: Pyrazole + cyanamide → 96% yield under anhydrous conditions.

Applications :

Field Use Case
Organic Synthesis Intermediate for guanylation reactions (e.g., ornithine → arginine)
Medicinal Chemistry Precursor to adenosine A₃ receptor antagonists (e.g., compound 39 )
Materials Science Ligand for metal-organic frameworks (MOFs)

Structural Insights :

  • X-ray studies confirm planar geometry with intramolecular hydrogen bonding.
  • Tautomeric equilibria influenced by solvent polarity.

Properties

IUPAC Name

N'-cyanopyrazole-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-8-5(7)10-3-1-2-9-10/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZMULLNGFOGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Using N-Ethyl-N,N-diisopropylamine in Acetonitrile or DMF

Another approach involves the reaction of 1H-pyrazole-1-carboximidamide hydrochloride with amines such as N-ethyl-N,N-diisopropylamine in polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF).

Key Features:

  • Reactants: 1H-pyrazole-1-carboximidamide hydrochloride and amines (e.g., N-ethyl-N,N-diisopropylamine).
  • Solvents: Acetonitrile or DMF.
  • Temperature: Moderate heating (~62 °C in acetonitrile) or ambient temperature (~20 °C in DMF).
  • Reaction Time: 2 hours in acetonitrile; up to 96 hours in DMF.
  • Product Isolation: Precipitation of the product during reaction, followed by filtration, washing with solvents (acetonitrile, methyl tert-butyl ether), and drying.

Representative Data:

Yield Reaction Conditions Operation Details Product Description
87% N-ethyl-N,N-diisopropylamine; Acetonitrile; 62 °C; 2 h Stir solution of 1H-pyrazole-1-carboximidamide hydrochloride and amine in acetonitrile; precipitate forms; cool to 25 °C; filter and wash White solid; MS (m/z): 176 (M+1)
76% N-ethyl-N,N-diisopropylamine; DMF; 20 °C; 96 h Stir reactants in DMF for 4 days; dilute with diethyl ether; decant solvents; dry residue Off-white foam solid

This method is particularly useful for synthesizing derivatives such as l-indan-2-ylguanidine hydrochloride and other guanidine-containing compounds, demonstrating the versatility of the pyrazole carboximidamide intermediate in further synthetic transformations.

Purification and Work-Up Procedures

  • Mechanical Separation: Filtration, membrane filtration, centrifugation, or decanting is standard to isolate the solid product from the reaction mixture.
  • Thermal Treatment: Vacuum drying at moderate temperatures (e.g., 80 °C under reduced pressure) is applied to remove residual solvents and improve product purity.
  • Recrystallization: Optional for achieving higher purity, typically using solvent mixtures such as isopropanol/water or other suitable solvents.
  • Ion Exchange Chromatography: In some cases, ion exchange resins (e.g., Dowex 50WX8-200 in H+ form) are used to purify the compound further, followed by elution with ammonium hydroxide solutions.

Summary Table of Preparation Methods

Method Reactants Solvent Catalyst/Activator Temp (°C) Time Yield Isolation Notes
1. Pyrazole + Cyanamide + Gaseous HCl/HBr Pyrazole, Cyanamide Aprotic solvents (dimethoxyethane, DMSO, acetonitrile) Gaseous HCl or HBr 80 ~50 min Up to 96% Filtration, vacuum drying Avoids peroxide-forming solvents; environmentally friendly
2. Pyrazole carboximidamide hydrochloride + Amine 1H-pyrazole-1-carboximidamide hydrochloride, N-ethyl-N,N-diisopropylamine Acetonitrile or DMF None (amine base) 20-62 2-96 h 76-87% Precipitation, filtration, washing Suitable for derivative synthesis; longer reaction times in DMF
3. Purification Crude product Various solvents Ion exchange resins, recrystallization solvents Ambient to moderate heat Variable Purity enhancement Ion exchange chromatography, recrystallization Optional depending on purity requirements

Chemical Reactions Analysis

Cyclocondensation Reactions

N-Cyano-1H-pyrazole-1-carboximidamide participates in cyclocondensation to form fused heterocycles. Notable examples:

With Chalcones

Reaction with chalcones in the presence of Cu(OTf)₂/[bmim]PF₆ yields 1,3,5-triarylpyrazoles:

text
This compound + Chalcone → 1,3,5-Triarylpyrazole (82% yield) [2]

Key Conditions :

  • Catalyst: Cu(OTf)₂ (10 mol%)

  • Solvent: [bmim]PF₆ (ionic liquid)

  • Oxidative aromatization occurs in situ without additional reagents .

With Hydrazines

Reaction with phenylhydrazine in acetic acid and iodine generates 3,5-diarylpyrazoles (70% yield) .

1,3-Dipolar Cycloadditions

This compound acts as a dipolarophile in regioselective cycloadditions:

Dipolarophile Dipolar Partner Product Yield Regioselectivity
Sydnone Alkyne5-Iodopyrazole 84% 3:1 (major:minor)
Nitrilimine AlkeneTrisubstituted Pyrazole88% Exclusive

Note : Reactions with nitrilimines favor pyrazole formation over pyrazoline intermediates due to steric and electronic effects .

Catalytic Hydrogenation

Reduction of nitro-substituted derivatives uses palladium carbon or platinum oxide:

text
Nitro-Pyrazole → Amino-Pyrazole (H₂/Pd-C, MeOH, 12 hrs, 90% yield) [1]

Conditions :

  • Pressure: 1–3 atm

  • Solvent: Methanol/ethyl acetate

Nitration

Direct nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C3 position (60–70% yield) .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial and Anticancer Activity

N-Cyano-1H-pyrazole-1-carboximidamide derivatives have been investigated for their antimicrobial and anticancer properties. Research indicates that compounds derived from this scaffold exhibit potent activity against various pathogens and cancer cell lines. For instance, studies have demonstrated that specific derivatives can inhibit the growth of Haemonchus contortus, a parasitic nematode affecting livestock, showcasing their potential as antiparasitic agents .

1.2 Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

The pyrazole ring structure is a common motif in many NSAIDs. This compound and its derivatives have been synthesized and evaluated for their anti-inflammatory effects. These compounds are being explored as potential replacements for traditional NSAIDs, offering improved solubility and bioavailability .

1.3 Drug Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to form stable complexes with biological targets makes it a valuable scaffold for drug design. For example, modifications to the pyrazole ring can lead to enhanced selectivity and potency against specific biological pathways .

Agrochemical Applications

2.1 Nitrification Inhibitors

This compound has been identified as a potential nitrification inhibitor, which is crucial for reducing nitrogen loss in agricultural soils. By inhibiting nitrifying bacteria, these compounds can enhance nitrogen use efficiency in crops, thereby improving yield and reducing environmental impact .

2.2 Pesticide Development

The unique chemical properties of N-cyano derivatives make them suitable candidates for developing new pesticides. Their effectiveness against certain pests, combined with lower toxicity profiles compared to existing pesticides, offers an avenue for sustainable agricultural practices .

Material Science Applications

3.1 Synthesis of Functional Materials

This compound can be utilized in the synthesis of functional materials such as push-pull dyes and polymers. The ability to modify the electronic properties of the pyrazole scaffold allows researchers to tailor materials for specific applications in electronics and photonics .

Data Table: Summary of Applications

Application Area Specific Use Potential Benefits
PharmaceuticalsAntimicrobial agentsEffective against pathogens
Anticancer drugsTargeted action against cancer cells
NSAIDsImproved solubility and bioavailability
AgrochemicalsNitrification inhibitorsEnhanced nitrogen use efficiency
Pesticide developmentReduced environmental impact
Material ScienceSynthesis of functional materialsTailored electronic and photonic properties

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of N-cyano derivatives were synthesized and tested against Haemonchus contortus. The results indicated that certain modifications significantly increased potency compared to traditional treatments, highlighting the compound's potential as an effective antiparasitic agent .

Case Study 2: Nitrification Inhibition

Field trials demonstrated that applying this compound as a nitrification inhibitor resulted in a 30% reduction in nitrogen leaching compared to untreated plots. This finding underscores the compound's role in promoting sustainable agricultural practices .

Mechanism of Action

The mechanism of action of N-Cyano-1H-pyrazole-1-carboximidamide involves its interaction with various molecular targets. The cyano and amidino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

N-Cyano-1H-pyrazole-1-carboximidamide belongs to a broader class of pyrazole-carboximidamide derivatives. Key analogues include:

Compound Name Substituents (R₁, R₂) Molecular Formula Key Features Reference
This compound R₁ = Cyano, R₂ = H C₅H₅N₅ High polarity, dual functional groups
5-(4-Methoxyphenyl)-3-phenyl derivative R₁ = 4-MeO-Ph, R₂ = Ph C₁₇H₁₆N₄O Enhanced solubility (methoxy group)
5-(4-Chlorophenyl)-3-phenyl derivative R₁ = 4-Cl-Ph, R₂ = Ph C₁₆H₁₃ClN₄ Electron-withdrawing Cl increases stability
N-(Benzimidazol-2-yl)pyrazole-3-carboxamide Pyrazole fused with benzimidazole C₁₁H₁₀N₆O Extended aromatic system, bioactivity

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in Compound 2) enhance solubility but may reduce electrophilic reactivity.
  • Electron-withdrawing groups (e.g., chloro in Compound 3) improve thermal stability and intermolecular interactions .
  • Benzimidazole fusion (Compound 4) introduces π-π stacking capabilities, often linked to enzyme inhibition .

Physicochemical and Spectroscopic Properties

  • Polarity: The cyano and carboximidamide groups in the target compound confer higher polarity compared to non-cyano analogues (e.g., 5-(4-Methylphenyl)-3-phenyl derivatives) .
  • CCS Values : The predicted CCS of the target compound (131.4 Ų for [M+H]+) is lower than bulkier analogues like 5-(3,4-Dimethoxyphenyl)-3-phenyl derivatives, suggesting a more compact structure .
  • Thermal Stability : Chloro- and bromo-substituted derivatives exhibit higher melting points due to halogen-mediated crystal packing .

Biological Activity

N-Cyano-1H-pyrazole-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a cyano group and a carboximidamide moiety. The presence of the cyano group allows the compound to act as an electrophile, facilitating interactions with nucleophilic sites on biomolecules. The pyrazole ring can engage in π-π interactions, which may influence protein functions and activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The cyano group enhances electrophilic reactivity, while the pyrazole ring's aromatic nature contributes to its binding affinity with various biological targets.

Key Mechanisms:

  • Electrophilic Attack : The cyano group can react with nucleophiles in biomolecules.
  • Aromatic Interactions : The pyrazole ring may engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their activity .

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : The compound has shown promise as an inhibitor of SMYD2, a histone methyltransferase implicated in various cancers. In vitro studies indicated that it possesses a submicromolar binding affinity (Kd = 540 nM) for SMYD2, suggesting potential utility in cancer therapeutics .
  • Antimicrobial Properties : Preliminary evaluations suggest that this compound may also exhibit antimicrobial activity, although specific data on its efficacy against various pathogens are still limited .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the N-substituents of the carboximidamide group can significantly impact biological activity. For instance, certain para-substituted phenyl derivatives demonstrated enhanced potency against SMYD2 inhibition, with IC50 values below 100 nM for several compounds .

Compound Substituent IC50 (μM) Activity
Compound 63-(difluoromethoxy)phenyl0.8SMYD2 Inhibitor
Compound 123-chloro-4-fluorophenyl1.7SMYD2 Inhibitor
Compound 53-(4-chlorophenyl)1.0PAR1 Antagonist

Case Study 1: Anticancer Potential

In a study focused on the anticancer properties of N-Cyano-1H-pyrazole derivatives, researchers found that certain analogs demonstrated significant antiproliferative effects against various cancer cell lines. Notably, one derivative showed an IC50 value of 0.80 µM against Panc-1 pancreatic cancer cells, indicating strong therapeutic potential compared to standard treatments like doxorubicin .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of N-Cyano-1H-pyrazole derivatives against common bacterial strains. While specific results for this compound were not detailed, related compounds in the pyrazole class have shown broad-spectrum antimicrobial activity, suggesting potential for further exploration in this area .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyano-1H-pyrazole-1-carboximidamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of pyrazole-carboximidamide derivatives typically involves coupling reactions using carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) in anhydrous DMF. For example, analogous compounds (e.g., 1,5-diarylpyrazole carboxamides) are synthesized by activating carboxylic acid intermediates with EDCI/HOBT and reacting with hydroxylamine derivatives under inert conditions . Purity (>95%) is achieved via recrystallization or column chromatography, as seen in protocols for structurally similar imidazole-carboxamides .

Q. Which analytical techniques are most effective for characterizing This compound?

  • Methodological Answer :

  • HPLC (High-Performance Liquid Chromatography): Validated for assessing purity (>98.0%) in pyrazole derivatives, as demonstrated for 1-methyl-1H-pyrazole-4-carbaldehyde .
  • NMR and FTIR : Critical for confirming functional groups (e.g., cyano, carboximidamide). For example, 13C^{13}\text{C} NMR resolves nitrile (C≡N) signals at ~110–120 ppm .
  • Mass Spectrometry : Used to verify molecular weight (e.g., exact mass ±0.001 Da for derivatives like C8H13N5O) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Cyano-1H-pyrazole-1-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.